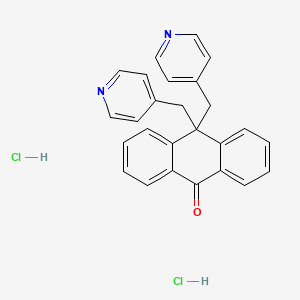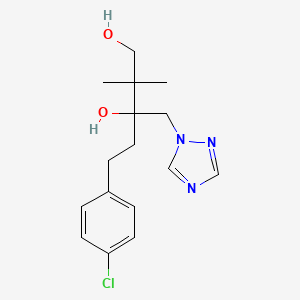
Trichloroethyl Phosphate Cyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloroethyl Phosphate Biscyclohexylamine, also known as Trichloroethyl Phosphate Cyclohexylamine, is a chemical compound with the molecular formula C2H4Cl3O4P. 2 (C6H13N) . It is widely used in various fields of research.
Molecular Structure Analysis
The molecular structure of Trichloroethyl Phosphate Cyclohexylamine is represented by the SMILES notation: NC1CCCCC1.OP(=O)(O)OCC(Cl)(Cl)Cl . The molecular weight of the compound is 328.551 .Physical And Chemical Properties Analysis
Cyclohexylamine, a component of the compound, is a clear to yellowish liquid with a strong, fishy, amine odor. It has a density of 0.8647 g/cm3, a melting point of -17.7 °C, and a boiling point of 134.5 °C .科学的研究の応用
1. Metabolism in Human Liver
- Metabolism of Phosphate Flame Retardants: A study by Van den Eede et al. (2013) explored the biotransformation of phosphate flame retardants (PFRs) like tris(2-chloroethyl) phosphate (TCEP) using human liver fractions. The research aimed to understand their bioavailability and toxicity in humans. This study provides insights into the human body's processing of such compounds, which is crucial for assessing potential health risks (Van den Eede et al., 2013).
2. Environmental and Biological Impact
Bioconcentration and Metabolism in Fish
Xu et al. (2015) investigated the bioconcentration and metabolism of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a compound similar to Trichloroethyl Phosphate, in fish. The study revealed that TDCPP is readily metabolized in fish liver, indicating the environmental and biological impacts of such compounds (Xu et al., 2015).
Bacterial Degradation of Chlorinated Flame Retardants
Research by Takahashi et al. (2010) focused on the degradation of chlorinated flame retardants, including Tris(2-chloroethyl) phosphate, by bacterial strains. This study is significant for environmental bioremediation efforts, showing the potential for microbial degradation of these pollutants (Takahashi et al., 2010).
Biotransformation in Sediments
Zhou et al. (2020) examined the biotransformation of Tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms. The study highlighted the pathways and microbial communities involved in the degradation of TCEP, providing insights into its environmental fate (Zhou et al., 2020).
3. Toxicological Studies
- Toxicogenomics of Flame Retardants: Krivoshiev et al. (2018) conducted a toxicogenomic study on Tris (2-butoxyethyl) phosphate (TBOEP), a compound structurally related to Trichloroethyl Phosphate. The study used RNA sequencing to understand the transcriptomic changes and potential health effects in human cells exposed to TBOEP (Krivoshiev et al., 2018).
Safety And Hazards
特性
CAS番号 |
17331-54-3 |
|---|---|
製品名 |
Trichloroethyl Phosphate Cyclohexylamine |
分子式 |
C8H17Cl3NO4P |
分子量 |
328.551 |
IUPAC名 |
cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8) |
InChIキー |
YRNOQGAVYPJDDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
同義語 |
2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
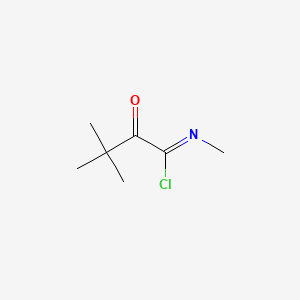
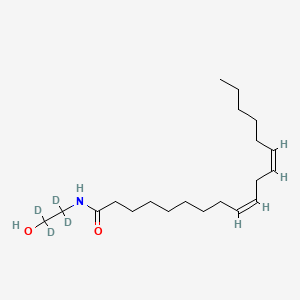
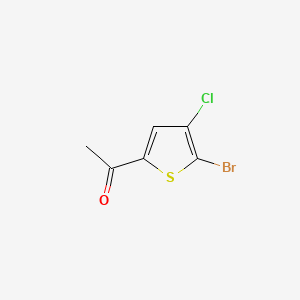
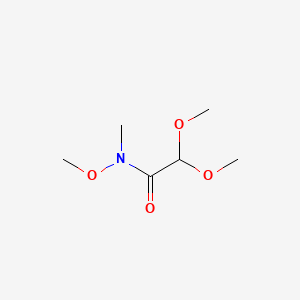
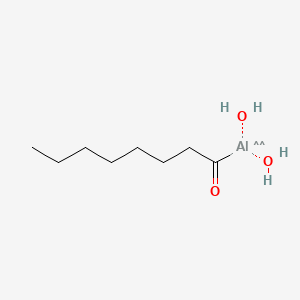
![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
